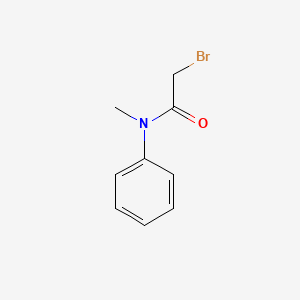

2-bromo-N-methyl-N-phenylacetamide

描述

Significance of Alpha-Haloacetamides in Advanced Organic Synthesis and Medicinal Chemistry

Alpha-haloacetamides are a class of organic compounds characterized by an acetamide (B32628) structure with a halogen atom attached to the alpha-carbon. Their importance in advanced organic synthesis stems from their nature as versatile building blocks. rsc.org The presence of two electrophilic centers, the alpha-carbon and the carbonyl group, allows for a wide range of reactions to form more complex molecules, particularly various nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.govmdpi.com These heterocyclic structures are foundational to many biologically active molecules. mdpi.com

In medicinal chemistry, alpha-haloacetamides are recognized as key intermediates in the synthesis of numerous pharmaceutical compounds. mdpi.com Their ability to react with various nucleophiles makes them suitable for constructing the core structures of drugs. nih.gov For instance, they are instrumental in creating γ-lactams, which are prevalent in many small-molecule pharmaceuticals and serve as precursors to highly substituted pyrrolidines. nih.gov The reactivity of the carbon-halogen bond allows for the covalent modification of biological targets, a mechanism utilized by certain drugs. nih.gov Furthermore, the incorporation of a halogen atom can enhance a molecule's permeability across the blood-brain barrier, a crucial property for drugs targeting the central nervous system. nih.gov

Current Research Trajectories in N-Substituted Alpha-Bromoacetamide Chemistry

Current research in the field of N-substituted alpha-bromoacetamides is exploring several promising directions. One significant area of focus is their application in the synthesis of complex heterocyclic compounds. rsc.org Researchers are investigating new methodologies, such as domino and cycloaddition reactions, where N-substituted alpha-bromoacetamides act as versatile synthons to create diverse aza-heterocycles with potential biological activity. rsc.org The nature of the substituent on the nitrogen atom can modulate the reactivity of these compounds, allowing for a broad spectrum of chemical transformations. rsc.org

Another active area of research involves the use of N-substituted alpha-bromoacetamides in photocatalysis and electron donor-acceptor (EDA) complex formation to synthesize valuable structures like γ-lactams. nih.gov These modern synthetic methods offer efficient and selective routes to important pharmaceutical precursors. nih.govacs.org The substituents on the nitrogen atom have been shown to be critical for the success of these reactions. acs.org

Furthermore, the synthesis and biological evaluation of novel N-phenylacetamide derivatives are being actively pursued. irejournals.comnih.gov For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-(p-chlorophenyl) acetamide precursor, have demonstrated moderate to high antibacterial activities against various bacterial strains. irejournals.com This highlights the ongoing effort to develop new antimicrobial agents based on the N-phenylacetamide scaffold.

Academic Research Rationale for Focused Investigation of 2-Bromo-N-methyl-N-phenylacetamide

The focused investigation of this compound is driven by its potential as a specific and valuable tool in both synthetic and medicinal chemistry. As an N-substituted alpha-bromoacetamide, it possesses the inherent reactivity of this class of compounds, making it a candidate for the synthesis of novel and complex molecular architectures.

The presence of both a methyl and a phenyl group on the nitrogen atom distinguishes it from simpler N-substituted alpha-bromoacetamides. These substituents can influence its reactivity, solubility, and biological interactions in unique ways. For instance, the phenyl group can engage in aromatic interactions, while the methyl group can affect the steric environment around the amide bond.

Initial research has suggested the potential of related N-phenylacetamides in areas such as antifungal agents. For example, 2-bromo-N-phenylacetamide has shown fungicidal effects and activity against mature biofilms of Candida albicans. researchgate.net This provides a strong rationale for investigating the biological activities of structurally similar compounds like this compound.

The synthesis of this specific compound can be achieved through several routes, including the reaction of N-methylaniline with bromoacetyl chloride or the Chan-Lam coupling reaction between methylboronic acid and 2-bromo-N-phenylacetamide. chemchart.com The availability of these synthetic pathways facilitates its access for further research.

Below are some of the known physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | sigmaaldrich.com |

| Molecular Weight | 228.09 g/mol | sigmaaldrich.com |

| Melting Point | 85.03 °C | chemchart.com |

| Flash Point | 147.96 °C | chemchart.com |

| Water Solubility | 1196.89 mg/L | chemchart.com |

属性

IUPAC Name |

2-bromo-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDILLQKQASWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183441 | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29182-97-6 | |

| Record name | 2-Bromo-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029182976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29182-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations into the Reactivity of 2 Bromo N Methyl N Phenylacetamide

Nucleophilic Substitution Pathways at the Alpha-Carbon

Nucleophilic substitution reactions are fundamental to the reactivity of 2-bromo-N-methyl-N-phenylacetamide. These reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. libretexts.orgwikipedia.org The carbon atom attached to the bromine (the alpha-carbon) is the electrophilic center that is attacked by the nucleophile. libretexts.org

Stereochemical Aspects and Inversion of Configuration in SN2 Reactions

When a nucleophilic substitution reaction occurs at a chiral alpha-carbon in a compound like this compound via an S2 mechanism, it proceeds with an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org This phenomenon, known as Walden inversion, results from the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comyoutube.com The nucleophile approaches the carbon from the side opposite to the bromine atom. libretexts.orgstackexchange.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks simultaneously. libretexts.orgyoutube.com This concerted mechanism leads to a transition state where the carbon atom is pentacoordinated, and ultimately results in the product having the opposite stereochemical configuration to the starting material. masterorganicchemistry.comlibretexts.org For example, if the starting material has an (R) configuration, the product of an S2 reaction will have an (S) configuration, and vice-versa. masterorganicchemistry.comyoutube.com

Influence of Steric Environment on Reaction Kinetics and Regioselectivity

The steric environment around the alpha-carbon significantly influences the rate and outcome of nucleophilic substitution reactions. In S2 reactions, steric hindrance plays a crucial role. libretexts.org The presence of bulky groups attached to or near the electrophilic carbon can impede the approach of the nucleophile, slowing down the reaction rate. libretexts.org The general order of reactivity for S2 reactions is methyl > primary > secondary >> tertiary halides, highlighting the detrimental effect of increasing steric bulk. masterorganicchemistry.com

Role of the Bromine Atom as a Leaving Group

The bromine atom in this compound is an effective leaving group in nucleophilic substitution reactions. libretexts.orgwikipedia.org A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. libretexts.org Bromide (Br⁻) is a relatively weak base and is therefore a good leaving group. libretexts.org The ability of the leaving group to depart is a critical factor in both S1 and S2 reactions, as it is involved in the rate-determining step of both mechanisms. pressbooks.publibretexts.org In general, for halides, the leaving group ability increases down the group in the periodic table, with iodide being the best leaving group and fluoride (B91410) being the poorest. libretexts.org The C-Br bond is weaker than the C-Cl and C-F bonds, which also contributes to its effectiveness as a leaving group.

Oxidation and Reduction Processes of the Alpha-Bromoamide Moiety

The alpha-bromoamide moiety in this compound can undergo both oxidation and reduction processes. Oxidation in organic chemistry is often characterized by an increase in the number of bonds to more electronegative atoms (like oxygen) or a decrease in the number of bonds to hydrogen. libretexts.orgkhanacademy.org Conversely, reduction typically involves a decrease in the number of bonds to electronegative atoms or an increase in the number of bonds to hydrogen. libretexts.orgkhanacademy.org

The conversion of the alpha-bromo group to a carbonyl group, for instance, would represent an oxidation at the alpha-carbon. Conversely, the replacement of the bromine atom with a hydrogen atom would be a reduction. The amide functionality itself can also be subject to redox reactions, though this is less common under typical nucleophilic substitution conditions. The specific oxidizing or reducing agents used will determine the reaction's outcome. For example, some cobalt-catalyzed reactions involving α-bromo-N-phenylacetamide derivatives have been shown to proceed via radical cyclization pathways. nih.gov

Electrophilic Substitution Mechanisms in Alpha-Halogenation

The introduction of the bromine atom at the alpha-position of the N-methyl-N-phenylacetamide precursor likely proceeds through an electrophilic substitution mechanism involving an enol or enolate intermediate. libretexts.orglibretexts.org In acidic conditions, the carbonyl oxygen of the amide is protonated, which facilitates the formation of an enol tautomer. libretexts.orgyoutube.com The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br₂). libretexts.orgyoutube.com

Under basic conditions, a base removes a proton from the alpha-carbon to form an enolate. libretexts.orgyoutube.com The resulting enolate anion is a potent nucleophile that readily attacks the electrophilic halogen. libretexts.org It is important to note that for amides, the acidity of the alpha-protons is generally lower than that of ketones or aldehydes, which can affect the reaction conditions required for enolate formation.

Rearrangement Reactions in Related Acetanilide (B955) Systems

While this compound itself may not be the primary substrate for classic named rearrangement reactions, related acetanilide systems are known to undergo such transformations. For instance, the Beckmann rearrangement transforms an oxime into an N-substituted amide under acidic conditions. wiley-vch.demasterorganicchemistry.com This reaction proceeds through the migration of a group from the carbon to the nitrogen atom of the oxime. wiley-vch.demasterorganicchemistry.com

Another relevant rearrangement is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form 4-aminophenols in the presence of a strong acid. wiley-vch.de Studies on ionized acetanilide have also revealed novel rearrangement pathways, such as the elimination of isocyanic acid from the enol tautomer. nih.gov Furthermore, some N-heterocycles and amides can participate in sequential addition and pressbooks.pubnih.gov-sigmatropic rearrangement reactions. acs.org However, simple amides like acetanilide have been noted to have low reactivity in some of these rearrangement processes. acs.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For haloacetamides, these methods can illuminate the factors governing their reactivity, such as the nature of transition states and the energy landscapes of possible reaction pathways.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to locate and characterize transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy are crucial for understanding the kinetics of a reaction.

In the context of a hypothetical reaction of this compound, for instance a nucleophilic substitution, DFT calculations would be employed to:

Optimize Geometries: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

Locate the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface that corresponds to the transition state. This involves identifying a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Analyze Transition State Properties: Once located, the geometry of the transition state can reveal the extent of bond breaking and bond formation at this critical point. For example, in a substitution reaction, the lengths of the forming bond with the nucleophile and the breaking carbon-bromine bond would be key parameters.

While no specific data exists for this compound, studies on other nucleophilic substitution reactions often present data in a format similar to the hypothetical table below.

Hypothetical Transition State Data for a Nucleophilic Substitution Reaction

| Parameter | Value |

| Reaction Type | SN2 |

| Nucleophile | Nu- |

| C-Br Bond Length (Å) | > 1.94 (elongated) |

| C-Nu Bond Length (Å) | Partially formed |

| Imaginary Frequency (cm⁻¹) | Present |

| Activation Energy (kcal/mol) | Calculated |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 2-bromo-N-methyl-N-phenylacetamide is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR theory. pdx.edu

The structure contains three distinct types of protons: the N-methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons adjacent to the bromine atom, and the aromatic protons of the phenyl ring.

N-methyl Protons: These protons are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. The signal would be located downfield from typical methyl groups due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. A comparable compound, N-methyl-N-phenylacetamide, shows this signal at approximately 3.26 ppm. rsc.org

Methylene Protons: The protons of the CH₂Br group are also expected to produce a singlet. These protons are significantly deshielded by the adjacent electron-withdrawing bromine atom and the carbonyl group, shifting their signal further downfield.

Aromatic Protons: The five protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 7.0-7.5 ppm). The electronic effects of the N-acetyl-N-methyl group influence their precise chemical shifts. For instance, in N-methyl-N-phenylacetamide, the aromatic protons appear in the range of 7.18-7.41 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.2-7.5 | Multiplet (m) | 5H |

| CH₂Br | ~3.9-4.2 | Singlet (s) | 2H |

| N-CH₃ | ~3.2-3.4 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the elucidation of the carbon skeleton.

For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the methylene carbon.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear far downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: The phenyl ring will show multiple signals in the aromatic region (~120-145 ppm). The carbon directly attached to the nitrogen (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons. rsc.org

N-methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will appear at a characteristic downfield position (~37 ppm) due to the nitrogen's electronegativity. rsc.org

Methylene Carbon (CH₂Br): The carbon atom bonded to bromine will be significantly deshielded and is expected to appear in the range of 25-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| Aromatic C (ipso) | ~144 |

| Aromatic C-H | ~127-130 |

| N-CH₃ | ~37 |

| CH₂Br | ~28 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would primarily show correlations among the coupled protons within the phenyl ring. It would confirm the absence of coupling for the N-methyl and methylene singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): This experiment correlates protons directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton attachments. For the target molecule, it would show correlations between the N-CH₃ protons and the N-CH₃ carbon, the CH₂Br protons and the CH₂Br carbon, and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com HMBC is essential for assembling the molecular fragments. Key expected correlations for this compound would include:

Correlations from the N-methyl protons to the carbonyl carbon and the ipso-carbon of the phenyl ring.

Correlations from the methylene protons (CH₂Br) to the carbonyl carbon .

Correlations from the ortho-aromatic protons to the ipso-carbon and other carbons within the ring.

These correlations would definitively piece together the bromoacetyl group, the N-methyl group, and the phenyl ring around the central amide linkage.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. aiinmr.com While this compound itself is not fluorinated, this technique is vital for characterizing its fluorinated derivatives, which are common in medicinal chemistry. nih.gov

If a fluorine atom were incorporated into the phenyl ring (e.g., 2-bromo-N-methyl-N-(4-fluorophenyl)acetamide), ¹⁹F NMR would provide a clean spectrum with a signal whose chemical shift is indicative of the fluorine's electronic environment. For example, a trifluoromethyl (CF₃) group on the phenyl ring, as in N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, gives a sharp singlet in the ¹⁹F NMR spectrum at approximately -62.6 ppm. rsc.org Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can also be observed in the ¹H NMR spectrum, providing further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular environment. aiinmr.comnih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy, allowing for the determination of a compound's elemental formula. For this compound (C₉H₁₀BrNO), the calculated exact mass is 226.9946 g/mol . sigmaaldrich.com HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the elemental composition.

A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio of abundance. This results in a characteristic pair of peaks in the mass spectrum for any fragment containing a bromine atom: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₉H₁₀⁷⁹BrNO | 226.9946 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | C₉H₁₀⁸¹BrNO | 228.9925 | ~98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to assess purity by detecting volatile impurities that may be present from the synthesis, such as residual starting materials or by-products. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed mass information for each component, allowing for their identification. nih.govarcabc.ca

While direct GC-MS data for this compound is not extensively published, analysis of the closely related compound, 2-bromo-N-phenylacetamide, shows a prominent fragment ion peak at an m/z (mass-to-charge ratio) of 93. nih.gov This likely corresponds to the anilinium cation fragment. For haloacetamides, GC-MS analysis often requires careful optimization of the injector temperature to prevent thermal degradation of the analytes. nih.gov Derivatization techniques are also employed in GC-MS to enhance the volatility and thermal stability of related amine and amide compounds, which can aid in their separation and identification. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC-MS), is an indispensable tool for analyzing complex mixtures containing non-volatile or thermally sensitive compounds like this compound. emerypharma.comrsc.org This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. rsc.org LC-MS is highly sensitive and specific, making it ideal for identifying the main compound and quantifying trace-level impurities in a sample. emerypharma.comalwsci.com

For aromatic amides, reverse-phase HPLC is commonly used, often with a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. nih.govresearchgate.net The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to achieve very low limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov This capability is crucial for the detailed analysis of pharmaceutical intermediates and for ensuring the purity of the final product. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. spcmc.ac.in When an IR beam is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

As a tertiary amide, this compound will not show the N-H stretching and bending bands characteristic of primary and secondary amides. spcmc.ac.inspectroscopyonline.com However, its IR spectrum is defined by several key absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, which typically appears in the range of 1690-1670 cm⁻¹. acs.orgnih.gov Other significant peaks include those for aromatic C-H stretching, aliphatic C-H stretching from the methyl and methylene groups, and aromatic C=C bond stretching. The C-Br stretching vibration is expected at lower wavenumbers.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2960-2850 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1690-1670 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1490 | Medium |

| C-N | Stretch | 1400-1350 | Medium |

| C-Br | Stretch | 650-550 | Medium-Strong |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are central to both monitoring the progress of the synthesis of this compound and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC allows the chemist to observe the consumption of starting materials (e.g., N-methylaniline and bromoacetyl bromide) and the formation of the product over time. nih.govacs.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials for reference. rochester.edulibretexts.org The plate is then developed in a suitable solvent system (mobile phase). Since the product, reactants, and any by-products will have different polarities, they will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant disappears and a new spot for the product is prominent. libretexts.org The spots are typically visualized under UV light, as the aromatic ring in the compound is UV-active. rsc.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of pharmaceutical compounds like this compound. alwsci.commoravek.com It offers high resolution, sensitivity, and reproducibility. HPLC is used to separate the target compound from impurities, which can then be quantified based on the area of their corresponding peaks in the chromatogram. nih.gov

A typical setup for analyzing this compound would involve a reverse-phase HPLC system. The data from the analysis can be used to determine the purity of the compound with high accuracy. The method's sensitivity allows for the detection and quantification of impurities at very low levels, which is a critical requirement for pharmaceutical quality control. emerypharma.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Design Principles for Novel 2-Bromo-N-methyl-N-phenylacetamide Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles to enhance desired properties while minimizing undesirable ones. Key strategies include:

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity. For instance, replacing the bromoacetamide moiety with other functionalities can modulate reactivity and target engagement. The N-acylsulfonamide group, for example, is a known bioisostere for carboxylic acids and can influence the acidity and binding interactions of a molecule. nih.govcardiff.ac.uk

Conformational Restriction: Introducing cyclic structures or bulky groups can limit the molecule's rotational freedom. This can lead to a more defined three-dimensional shape, which may result in a better fit for a biological target and increased potency.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and electronic effects are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing polar groups can increase water solubility, while adding lipophilic moieties can enhance membrane permeability. nih.gov A quantitative structure-activity relationship (QSAR) analysis can be employed to correlate these properties with biological activity, guiding the design of more effective analogues. nih.govnih.gov For example, a study on glycine (B1666218) anilide ACAT inhibitors found an optimal clogP of 6.65 for in vitro activity. nih.gov

Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to a biological target and then growing or linking them to create more potent molecules. This strategy can be applied to the this compound scaffold by exploring different substituents on the phenyl ring and the acetamide (B32628) nitrogen. mdpi.com

Synthesis of Diverse N-Substituted Alpha-Bromoacetamides (e.g., N-Isopropyl, N-Phenyl)

The synthesis of N-substituted alpha-bromoacetamides is a fundamental step in creating a library of analogues for SAR studies. The most common method involves the reaction of an appropriate amine with bromoacetyl bromide or bromoacetyl chloride.

A general synthetic route involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758), and then adding the bromoacetyl halide dropwise, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product. For instance, the synthesis of 2-bromo-N-isopropylacetamide can be achieved by reacting isopropylamine (B41738) with bromoacetyl bromide in dichloromethane. Similarly, 2-bromo-N-phenylacetamide is synthesized from aniline (B41778) and bromoacetyl bromide.

| Product | Amine | Acyl Halide | Base | Solvent | Reference |

| 2-Bromo-N-phenylacetamide | Aniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | |

| 2-Bromo-N-isopropylacetamide | Isopropylamine | Bromoacetyl bromide | - | Dichloromethane | chemicalbook.com |

| N-(substituted phenyl)-2-chloroacetamides | Substituted anilines | Chloroacetyl chloride | - | - | nih.govresearchgate.net |

| 2-Bromo-N-phenethyl-acetamide | 2-Phenylethylamine | Bromoacetyl chloride | - | - | chemicalbook.com |

Introduction of Substituents on the Phenyl Ring and Their Electronic Effects

Introducing various substituents onto the phenyl ring of this compound allows for a detailed investigation of how electronic effects influence the molecule's properties. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lasalle.edulibretexts.org

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) and amino (-NH₂) donate electron density to the aromatic ring. lasalle.edulibretexts.org This can alter the molecule's interaction with biological targets and its metabolic stability.

The electronic effects of these substituents can be quantified using Hammett constants, which provide a measure of the electron-donating or -withdrawing ability of a substituent. worldscientific.com These effects have been shown to correlate with various chemical and biological properties. worldscientific.comresearchgate.net The synthesis of these substituted analogues typically involves starting with the corresponding substituted aniline and reacting it with bromoacetyl bromide or a similar reagent. nih.govirejournals.com

| Substituent | Position | Electronic Effect | Reference |

| -NO₂ | meta, para | Electron-withdrawing | worldscientific.com |

| -CN | meta, para | Electron-withdrawing | nih.govworldscientific.com |

| -Br | meta, para | Electron-withdrawing | nih.govworldscientific.com |

| -Cl | meta, para | Electron-withdrawing | nih.govworldscientific.com |

| -F | para | Electron-withdrawing | nih.govworldscientific.com |

| -CH₃ | para | Electron-donating | nih.govworldscientific.com |

| -NH₂ | para | Electron-donating | worldscientific.com |

| -OCH₃ | para | Electron-donating | nih.govnih.gov |

| -OH | para | Electron-donating | nih.gov |

| -COCH₃ | para | Electron-withdrawing | nih.gov |

Creation of Alpha-Substituted and Alpha, Alpha-Disubstituted Bromoacetamides (e.g., Difluorinated)

Modifications at the alpha-carbon of the bromoacetamide moiety offer another avenue for SAR exploration. The introduction of substituents at this position can significantly alter the compound's reactivity and steric profile.

Alpha-Substitution: Introducing a single substituent at the alpha-position can create a chiral center, potentially leading to stereospecific interactions with biological targets.

Alpha, Alpha-Disubstitution: The introduction of two substituents, such as fluorine atoms to create an α,α-difluorinated acetamide, can have profound effects. Fluorine is a small, highly electronegative atom that can alter the acidity of the adjacent protons and influence metabolic stability. The synthesis of α,α-difluoroesters and related compounds can be achieved through various methods, including the reaction of 1,3-dithianes with BrF₃ or the use of difluoroenolates. researchgate.netnih.gov The synthesis of α-halo-α,α-difluoromethyl ketones has also been reported, which can serve as precursors to the corresponding amides. nih.gov

The synthesis of these derivatives often requires specialized reagents and conditions. For example, the preparation of α-halo-α,α-difluoromethyl ketones can be achieved from highly α-fluorinated gem-diols. nih.gov

Strategic Modifications for Modulation of Chemical Reactivity and Biological Profile

Prodrug Strategies: The inherent reactivity of the bromoacetamide moiety can be masked by converting it into a less reactive prodrug form. nih.gov An amide or ester linkage can be introduced, which is designed to be cleaved in vivo to release the active compound. nih.govnih.govresearchgate.net This approach can improve drug delivery, reduce off-target effects, and enhance the therapeutic index. rsc.org For example, N-acyl derivatives have been used to create more lipophilic prodrugs that can better penetrate the blood-brain barrier. nih.gov

Bioisosteric Replacements for the Bromine Atom: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other leaving groups can modulate the alkylating potential of the molecule. nih.gov This allows for a systematic investigation of the role of the halogen in the compound's mechanism of action.

These modifications are guided by a continuous feedback loop between synthetic chemistry, in vitro and in vivo testing, and computational modeling to build a comprehensive SAR and optimize the desired properties of the lead compound.

Biological Activities and Mechanistic Insights of 2 Bromo N Methyl N Phenylacetamide and Its Analogues

Anticancer Research and Cellular Studies

While direct studies on the anticancer properties of 2-bromo-N-methyl-N-phenylacetamide are not extensively documented in the reviewed literature, research on analogous N-phenylacetamide derivatives provides insight into their potential cytotoxic and apoptotic activities. Phenylacetamide derivatives are recognized as potential anticancer agents, with their efficacy often linked to the induction of apoptosis. nih.gov

Induction of Apoptosis and Investigation of Underlying Mechanisms (e.g., Caspase Activation, Mitochondrial Dysfunction)

The capacity of chemotherapeutic agents to be effective is often correlated with their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by the release of cytochrome c from the mitochondria, which is a critical event in the apoptotic cascade. nih.gov

Studies on various phthalimide (B116566) derivatives containing a thiazole (B1198619) ring, which share some structural similarities with acetamides, have shown that their cytotoxic effects on cancer cells are linked to the induction of apoptosis. nih.gov This is evidenced by DNA fragmentation and the activation of caspase-3, a key executioner caspase in the apoptotic process. nih.gov Further analysis of apoptotic markers in these studies, such as BAX and BCL-2, suggests that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov Similarly, certain phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in HepG2 cells. mdpi.com The ability of phenylacetamide and related aromatic fatty acids to induce both differentiation and apoptosis in various human cancer cell lines has been a driving force for the synthesis of more potent analogues. nih.gov

Evaluation Against Specific Cancer Cell Lines (e.g., HeLa, A549)

The cytotoxic effects of analogues of this compound have been evaluated against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma).

One study investigated a series of brominated derivatives with an acetophenone (B1666503) scaffold for their anticancer activity. A derivative, designated as compound 5c, exhibited remarkable cytotoxicity against multiple tumor cell lines, including A549, with an IC50 value of 11.80 ± 0.89 µg/mL. farmaciajournal.com The same compound was also highly active against HeLa cells. farmaciajournal.com Another study focusing on isatin (B1672199) N-phenylacetamide based sulphonamides identified a compound (3c) that showed promising selectivity towards the A549 lung cancer cell line. nih.gov

While these findings highlight the potential of the broader class of brominated and phenylacetamide compounds, specific cytotoxic data for this compound against HeLa and A549 cell lines is not detailed in the available research.

Interactive Data Table: Cytotoxicity of Analogue Compounds

Below is a summary of the cytotoxic activity of selected analogue compounds against various cancer cell lines as reported in the literature.

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 Value | Source |

| Brominated Acetophenone | Compound 5c | A549 | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | HeLa | - | farmaciajournal.com |

| Isatin N-phenylacetamide | Compound 3c | A549 | - | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2c | MCF-7 | 100 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2b | PC3 | 52 µM | nih.gov |

Antimicrobial and Antifungal Investigations

Analogues of this compound, specifically 2-bromo-N-phenylacetamide and 2-chloro-N-phenylacetamide, have been the subject of investigations into their antifungal properties, particularly against clinically important and drug-resistant fungal strains.

Activity Against Drug-Resistant Fungal Strains (e.g., Fluconazole-Resistant Candida species)

The synthetic amide 2-bromo-N-phenylacetamide has demonstrated significant antifungal activity against fluconazole-resistant Candida albicans, Candida glabrata, and Candida parapsilosis. Its efficacy has also been established for the first time against Candida tropicalis. Another analogue, 2-chloro-N-phenylacetamide, has also been evaluated for its potential against fluconazole-resistant clinical strains of C. albicans and C. parapsilosis. nih.govsigmaaldrich.com This compound showed inhibitory activity against all tested strains of these species. sigmaaldrich.com

Assessment of Antibiofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. The antibiofilm properties of 2-bromo-N-phenylacetamide have been assessed and found to be effective against mature Candida albicans biofilms.

Similarly, 2-chloro-N-phenylacetamide has demonstrated significant antibiofilm activity. It was found to inhibit up to 92% of biofilm formation and disrupt up to 87% of preformed biofilms of fluconazole-resistant C. albicans and C. parapsilosis. nih.govsigmaaldrich.com

Determination of Minimum Inhibitory and Fungicidal Concentrations

The antifungal potency of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

For 2-bromo-N-phenylacetamide, studies against fluconazole-resistant Candida species established a MIC of 32 µg/mL for 87.5% of the tested strains and an MFC of 64 µg/mL for 81.25% of the strains, indicating a fungicidal effect.

For 2-chloro-N-phenylacetamide, the MIC against strains of C. albicans and C. parapsilosis ranged from 128 to 256 µg/mL. nih.govsigmaaldrich.com The MFC for this compound was found to be between 512 and 1,024 µg/mL. nih.govsigmaaldrich.com

Interactive Data Table: Antifungal Activity of Analogues

The table below summarizes the MIC and MFC values for 2-bromo-N-phenylacetamide and 2-chloro-N-phenylacetamide against Candida species.

| Compound | Activity | Concentration (µg/mL) | Target Organisms | Source |

| 2-bromo-N-phenylacetamide | MIC | 32 | Fluconazole-resistant Candida spp. | |

| MFC | 64 | Fluconazole-resistant Candida spp. | ||

| 2-chloro-N-phenylacetamide | MIC | 128 - 256 | Fluconazole-resistant C. albicans & C. parapsilosis | nih.govsigmaaldrich.com |

| MFC | 512 - 1,024 | Fluconazole-resistant C. albicans & C. parapsilosis | nih.govsigmaaldrich.com |

Exploration of Biological Mode of Action (e.g., Ergosterol (B1671047) and Sorbitol Assays)

The precise biological mode of action for this compound is not extensively detailed in the provided search results. However, the broader class of N-phenylacetamide derivatives has been investigated for various biological activities, including antimicrobial effects. irejournals.com To elucidate the antifungal mechanism of such compounds, ergosterol and sorbitol assays are commonly employed.

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Assays that measure the inhibition of ergosterol synthesis or its binding by a compound can indicate that the compound's antifungal activity is due to disruption of the cell membrane. Similarly, sorbitol is an osmotic protectant used to stabilize fungal protoplasts. If a compound shows reduced antifungal activity in the presence of sorbitol, it suggests that the compound targets the fungal cell wall.

While specific data from ergosterol and sorbitol assays for this compound were not found, these assays represent a critical step in characterizing the antifungal potential of this and related compounds.

Synergistic and Antagonistic Effects with Established Antimicrobial Agents

The interaction of this compound and its analogues with established antimicrobial agents is a key area of research to enhance therapeutic efficacy and combat drug resistance. Studies on related N-phenylacetamide derivatives have shown that these compounds can exhibit a range of antibacterial activities. irejournals.commdpi.com For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives demonstrated moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

The potential for synergistic or antagonistic effects arises when these compounds are co-administered with conventional antibiotics. Synergism, where the combined effect is greater than the sum of individual effects, is highly desirable as it can lower the required dosage of each drug, potentially reducing side effects and slowing the development of resistance. Conversely, antagonism, where one drug interferes with the action of another, must be avoided. Further research is necessary to systematically evaluate the synergistic and antagonistic profiles of this compound with a panel of standard antimicrobial drugs.

Potential Antidepressant Activity of N-Substituted Phenylacetamide Derivatives

A growing body of research points to the potential of N-substituted phenylacetamide derivatives as a promising class of antidepressant agents. nih.govresearchgate.net A study focused on the design and synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives revealed that many of these compounds exhibit significant antidepressant activity in preclinical models like the tail suspension test (TST) and forced swim test (FST). nih.gov

In these tests, a reduction in the duration of immobility is indicative of antidepressant potential. One of the most potent compounds in the series, VS25, showed superior antidepressant effects compared to the standard drugs moclobemide, imipramine, and fluoxetine. nih.govresearchgate.net The study identified an optimal dose for these effects, as higher doses did not lead to increased activity and in some cases, diminished it. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of monoamine oxidase A (MAO-A) and MAO-B, enzymes that are crucial in the metabolism of neurotransmitters. researchgate.net

| Compound | Test Model | Dose (mg/kg) | % Decrease in Immobility Duration (% DID) | Reference |

|---|---|---|---|---|

| VS25 | TST & FST | 30 | 82.23 | nih.gov |

| Imipramine | TST & FST | 30 | Not specified in abstract | researchgate.net |

| Fluoxetine | TST & FST | 20 | Not specified in abstract | researchgate.net |

Computational Studies in Biological Activity Prediction

Computational methods are increasingly integral to drug discovery and development, offering predictive insights into the biological activities of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method was employed to investigate the anti-inflammatory potential of phenoxyacetanilide derivatives by docking them against the cyclooxygenase-2 (COX-2) enzyme. semanticscholar.org The results showed a strong correlation between the docking scores and the in vivo analgesic and anti-inflammatory activities. semanticscholar.org The compound with the lowest docking score, indicating the most stable binding, also exhibited the most potent biological activity. semanticscholar.org For antidepressant N-substituted phenylacetamide derivatives, molecular dynamics simulations were used to understand the time-dependent interactions of the most active compound with its target, MAO-A. nih.gov

In silico analysis of structure-activity relationships (SAR) helps to identify the chemical features of a molecule that are critical for its biological activity. For a series of N-phenylacetamide derivatives with antibacterial properties, SAR studies revealed that the presence of a 4-F substituted benzene (B151609) ring was most favorable for activity. mdpi.com Furthermore, electron-withdrawing substituents at the 4-position of the benzene ring were associated with higher antibacterial efficacy. mdpi.com In the context of antidepressant activity, it was noted that a benzyl (B1604629) substituent on the acetamide nitrogen, along with a methylene (B1212753) bridge between the nitrogen and the aromatic ring, was beneficial for higher activity. researchgate.net

Computational tools can be used to predict the likely molecular targets and biological pathways affected by a compound. For a series of newly synthesized chromone (B188151) derivatives, which share some structural similarities with phenylacetamides, docking studies were used to predict their binding affinity to the CDK4 enzyme, a target in cancer therapy. nih.gov In the case of antidepressant phenylacetamide derivatives, a hit molecule was initially identified from the Zinc 'clean drug-like database' through systematic computational studies, which was then chemically modified to create a library of derivatives with antidepressant potential. researchgate.net These computational approaches help in hypothesis generation and guide the experimental validation of new drug candidates.

Applications in Advanced Organic Synthesis

Role as Key Intermediates in Fine Chemical Synthesis

In the synthesis of fine chemicals, particularly those involving heterocyclic scaffolds, 2-bromo-N-methyl-N-phenylacetamide and its analogs serve as crucial intermediates. They are primarily used as alkylating agents to build larger, more complex molecules from simpler precursors. The bromoacetyl group is highly reactive towards nucleophiles such as thiols, amines, and alcohols, facilitating the formation of new carbon-heteroatom bonds.

A significant application is in the synthesis of substituted 1,3,4-oxadiazoles. These heterocyclic compounds are important targets in fine chemical synthesis due to their wide range of applications. In a typical reaction, a nucleophilic thiol, such as 5-phenyl-1,3,4-oxadiazol-2-thiol, is treated with an N-substituted 2-bromoacetamide. The reaction proceeds via an S-alkylation mechanism, where the sulfur atom of the thiol displaces the bromide ion on the acetamide (B32628), forming a new carbon-sulfur bond and linking the two molecular fragments. This step is fundamental to creating a library of derivatives for further study or application.

The general scheme for this type of synthesis is presented below:

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Bond Formed |

| Heterocyclic Thiol | N-substituted 2-bromoacetamide | NaH / DMF | Heterocyclic-S-CH₂-C(=O)N-R | C-S |

This role as a reactive intermediate is critical for efficiently constructing molecular frameworks that are otherwise difficult to assemble.

Building Blocks for Pharmaceutical and Medicinal Chemistry Compounds

The N-phenylacetamide structure is a recognized scaffold in numerous biologically active compounds. Consequently, this compound is a valuable building block for constructing potential therapeutic agents. Its ability to connect with other molecular fragments allows for the systematic development of new chemical entities for drug discovery programs.

Derivatives of 1,3,4-oxadiazole, synthesized using N-substituted 2-bromoacetamides, are of particular interest in medicinal chemistry. These compounds are investigated for a wide array of pharmacological activities, including antimicrobial and anti-inflammatory properties. The synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides creates a class of molecules where the bromoacetamide derivative serves as a linker to a biologically active heterocyclic core.

Similarly, N-phenylacetamide derivatives that incorporate a thiazole (B1198619) moiety have been synthesized and evaluated for their antibacterial properties. The synthesis often involves the reaction of a thiourea with an α-halocarbonyl compound, a class to which this compound belongs, to form the 2-amino-1,3-thiazole heterocyclic skeleton. These resulting compounds have been tested against various bacterial strains. N-phenylacetamide derivatives themselves are components in several approved drugs, highlighting the importance of this structural motif in pharmaceutical sciences researchgate.net.

| Starting Scaffold | Reagent Class | Resulting Scaffold | Potential Therapeutic Area |

| 1,3,4-Oxadiazole-thiol | N-Aryl 2-bromoacetamides | Oxadiazolyl-sulfanyl-acetamides | Antimicrobial |

| Thiourea | α-halocarbonyls (e.g., 2-bromoacetamides) | 2-Amino-1,3-thiazoles | Antibacterial |

Precursors for Agrochemically Relevant Structures

The application of bromoacetamides extends into the field of agrochemicals, where they have been investigated as precursors for fungicides. Research has explored the fungus-inhibitive properties of a range of N-alkyl- and N-aryl-substituted α-bromoacetamides asm.org. The inherent reactivity of these compounds allows them to interact with biological targets in fungi, inhibiting their growth.

Studies have systematically assayed various substituted bromoacetamides against different fungal species to establish structure-activity relationships. This research indicates that the N-phenylacetamide moiety, when combined with the reactive bromoacetyl group, can be a foundational structure for developing new fungicidal agents asm.org. The ability to readily synthesize a diverse library of these compounds using this compound as a starting point makes it a relevant precursor in the search for novel crop protection solutions.

Reagents in Specialized Organic Transformations

Beyond its role as a building block, this compound functions as a key reagent in specialized organic transformations, primarily as an electrophilic alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles.

A prime example of this is the S-alkylation reaction with heterocyclic thiols, as mentioned previously. This transformation is a cornerstone of thioether synthesis. The reaction is typically carried out under basic conditions, using a non-nucleophilic base like sodium hydride (NaH) to deprotonate the thiol, thereby increasing its nucleophilicity. A polar aprotic solvent, such as dimethylformamide (DMF), is often used to facilitate the substitution reaction. This specific transformation is highly efficient for creating carbon-sulfur bonds, which are prevalent in many biologically active compounds and materials.

| Transformation Type | Substrate | Reagent | Conditions | Product Type |

| S-Alkylation | Thiol (R-SH) | This compound | Base (e.g., NaH), Solvent (e.g., DMF) | Thioether (R-S-CH₂-...) |

This reactivity makes this compound a valuable tool for chemists to introduce the N-methyl-N-phenylacetamido group into a target molecule, enabling the synthesis of complex structures through reliable and well-understood reaction mechanisms.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

The body of research surrounding 2-bromo-N-methyl-N-phenylacetamide and its analogs underscores its significance as a versatile synthetic intermediate in medicinal chemistry and materials science. Key findings indicate that the N-phenylacetamide scaffold is a privileged structure in the development of various bioactive agents. Research has consistently demonstrated that derivatives of this core structure exhibit a range of pharmacological activities, including potential as antidepressant and antibacterial agents.

Studies on related N-phenylacetamide derivatives have shown that the introduction of different substituents on the phenyl ring and modifications of the acetamide (B32628) group can significantly influence their biological efficacy. For instance, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives, which originates from a related bromo-N-phenylacetamide precursor, has yielded compounds with moderate to high antibacterial activity against various bacterial strains irejournals.com. Similarly, the design and synthesis of other phenylacetamide derivatives have led to the identification of potent antidepressant candidates nih.gov.

The reactivity of the bromoacetyl group is a cornerstone of the utility of this compound. This functional group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of diverse chemical moieties and the construction of more complex molecular architectures. This reactivity has been exploited in the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications.

Identification of Unexplored Research Avenues and Emerging Concepts

Despite the progress made in understanding the chemistry and potential applications of N-phenylacetamide derivatives, several research avenues concerning this compound remain largely unexplored.

Elucidation of Specific Structure-Activity Relationships (SAR): While broader SAR studies on N-phenylacetamides exist, a focused investigation into how modifications to the N-methyl and N-phenyl groups of this compound specifically impact biological activity is lacking. A systematic exploration of substitutions on the phenyl ring, in combination with the N-methyl group, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Exploration of Novel Therapeutic Targets: The majority of research on N-phenylacetamide derivatives has centered on their potential as antimicrobial and antidepressant agents. Future studies could broaden the scope to investigate their efficacy against other therapeutic targets. Given the structural similarities to known kinase inhibitors and other signaling pathway modulators, exploring the potential of this compound derivatives in oncology, neurodegenerative diseases, and inflammatory disorders presents a promising research direction.

Mechanistic Studies: For many of the reported biological activities of N-phenylacetamide derivatives, the precise mechanisms of action are not fully understood. In-depth mechanistic studies, including target identification and validation, would provide a clearer understanding of how these compounds exert their therapeutic effects and would facilitate the rational design of next-generation analogs.

Emerging Concepts in Synthesis: The development of more efficient and sustainable synthetic methodologies for the preparation and derivatization of this compound is an area ripe for innovation. This could involve the use of novel catalytic systems, flow chemistry, or biocatalysis to improve yields, reduce waste, and access a wider range of derivatives.

Prospective Development of this compound in Novel Applications

Looking ahead, this compound holds considerable promise for development in a variety of novel applications beyond its current scope.

Development of Targeted Covalent Inhibitors: The reactive bromoacetyl moiety of this compound makes it an ideal starting point for the design of targeted covalent inhibitors. By incorporating a suitable ligand to direct the molecule to a specific protein of interest, the bromoacetyl group can form a covalent bond with a nucleophilic residue (such as cysteine or lysine) in the protein's active site, leading to irreversible inhibition. This strategy has proven highly effective in drug discovery for increasing potency and duration of action.

Materials Science and Polymer Chemistry: The reactivity of this compound could be harnessed in materials science. It could serve as a monomer or a functionalizing agent in the synthesis of novel polymers with tailored properties. For example, its incorporation into polymer chains could introduce specific functionalities for applications in areas such as drug delivery, coatings, and advanced materials.

Chemical Biology and Proteomics: As a reactive building block, this compound can be used to synthesize chemical probes for studying biological systems. These probes, often equipped with reporter tags such as fluorophores or biotin, can be used to identify and characterize protein targets, elucidate biological pathways, and aid in the discovery of new drug targets. The use of related compounds as reagents in proteomics to study protein interactions highlights the potential in this area .

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-N-methyl-N-phenylacetamide in academic settings?

The compound is typically synthesized via bromination of N-methyl-N-phenylacetamide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Alternatively, nucleophilic substitution of 2-chloro-N-methyl-N-phenylacetamide with bromide ions (e.g., using NaBr or KBr in polar aprotic solvents) may be employed. Reaction optimization often involves temperature control (0–25°C) and inert atmospheres to minimize side reactions . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the substitution pattern and purity .

Q. What safety protocols are essential when handling this compound?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Emergency procedures for skin contact include immediate washing with soap and water, followed by medical consultation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can distinguish the methyl group (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). ¹³C NMR confirms the carbonyl (δ ~165–170 ppm) and brominated carbon (δ ~35–40 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z ≈ 242–244 for [M+H]⁺) and isotopic pattern due to bromine .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, focusing on anisotropic displacement parameters to model bromine’s electron density. ORTEP-3 visualizes thermal ellipsoids and validates bond angles/distances. For twinned crystals, SHELXD or OLEX2 may resolve phase problems. Compare results with Cambridge Structural Database entries for phenylacetamide derivatives to identify deviations .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic processes (e.g., restricted rotation of the N-methyl group) or impurities. Strategies include:

- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow conformational changes and simplify splitting .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals .

- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra with Gaussian or ORCA to validate assignments .

Q. What methodologies optimize reaction yields in the bromination of N-methyl-N-phenylacetamide?

Design of Experiments (DOE) can identify critical factors (e.g., stoichiometry, solvent polarity). For example:

Q. How can researchers resolve contradictions in reported biological activities of brominated acetamides?

Discrepancies may stem from assay conditions or structural analogs. Validate findings via:

- Dose-Response Assays : Test across a concentration range (e.g., 1–100 µM) to establish IC₅₀ values.

- Structure-Activity Relationships (SAR) : Compare with 2-chloro or 4-bromo analogs to isolate electronic effects .

- Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., antimicrobial enzymes) .

Methodological Considerations

- Crystallography : For poor diffraction, try crystal soaking in perfluoropolyether oil or annealing .

- Chromatography : Use prep-HPLC with C18 columns for semi-preparative purification, optimizing mobile phase pH to improve peak resolution .

- Data Reproducibility : Archive raw spectra and diffraction data in repositories like Zenodo or ICSPR for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。